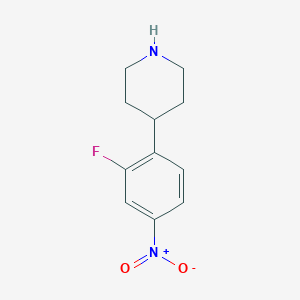

4-(2-Fluoro-4-nitrophenyl)piperidine

Description

Significance of Fluorine and Nitro Groups in Organic Synthesis and Medicinal Chemistry Research

The strategic incorporation of fluorine atoms and nitro groups into organic molecules is a widely used strategy in the design of new therapeutics and functional materials. nih.gov These groups exert profound effects on a molecule's physical, chemical, and biological properties. tandfonline.com

Fluorine: The most electronegative element, fluorine, is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This allows for its introduction into a molecule often without significant steric alteration. tandfonline.com In medicinal chemistry, the substitution of hydrogen with fluorine at key positions can lead to remarkable enhancements in a drug candidate's profile. nih.govtandfonline.com These improvements can include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. numberanalytics.com This can prolong a drug's duration of action. numberanalytics.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with protein targets. acs.orgbohrium.com

Physicochemical Properties: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. tandfonline.comnumberanalytics.com It can also modulate the acidity or basicity (pKa) of nearby functional groups. acs.org

Medical Imaging: The isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter, making it a crucial radiolabel for Positron Emission Tomography (PET) imaging, a noninvasive diagnostic technique. nih.govacs.org

Nitro Group: The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that significantly influences a molecule's reactivity. wikipedia.org In organic synthesis, nitro compounds are valued as versatile intermediates. nih.govuts.edu.au Key applications include:

Synthesis of Amines: The most common and historically significant reaction of nitro groups is their reduction to primary amines (–NH₂). wikipedia.orgnih.gov This transformation is fundamental in the synthesis of a vast array of pharmaceuticals and other fine chemicals. nih.gov

Carbon-Carbon Bond Formation: The acidity of the α-carbon (the carbon adjacent to the nitro group) in aliphatic nitro compounds allows for their use in various carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction and Michael additions. wikipedia.orgnih.gov

Aromatic Substitution: In aromatic systems, the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), facilitating the synthesis of substituted aromatic compounds. wikipedia.org

In medicinal chemistry, while the nitro group can be associated with toxicity, it is also a recognized pharmacophore in certain drug classes. nih.gov Its biological activity often stems from its reduction within cells, a process that can be exploited in designing antimicrobial or antiparasitic agents. nih.gov

Key Properties and Roles of Fluorine and Nitro Groups

| Functional Group | Key Property | Significance in Medicinal Chemistry & Synthesis |

|---|---|---|

| Fluorine (-F) | High Electronegativity, Small Size, Strong C-F Bond | Increases metabolic stability, enhances protein binding, modulates lipophilicity and pKa, used in PET imaging. tandfonline.comnumberanalytics.comacs.org |

| Nitro (-NO₂) | Strong Electron-Withdrawing Nature | Key precursor for synthesizing amines, enables C-C bond formation (Henry, Michael), activates rings for SNAr reactions. wikipedia.orgnih.gov |

Role of Piperidine (B6355638) Core in Bioactive Molecules and Synthetic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov Its prevalence underscores its importance as a "privileged scaffold" in drug design. nih.govajchem-a.com

The significance of the piperidine core stems from several factors:

Structural Versatility: The piperidine ring is a non-planar, three-dimensional structure that can adopt various conformations, allowing for the precise spatial orientation of substituents. rsc.org This 3D character is increasingly sought after in drug discovery to improve selectivity and explore new chemical space away from flat, aromatic compounds. rsc.org

Synthetic Accessibility: A vast number of synthetic methods exist for the creation and functionalization of the piperidine ring. nih.govdtic.mil Common routes include the catalytic hydrogenation of pyridine (B92270) precursors or various cyclization strategies. dtic.milnih.gov This accessibility makes it a practical and cost-effective building block for creating large libraries of compounds for screening. nih.gov

Proven Biological Activity: The piperidine scaffold is a core component in numerous approved drugs across a wide range of therapeutic areas, including antipsychotics (e.g., Haloperidol), analgesics (e.g., Meperidine), and Alzheimer's treatments (e.g., Donepezil). nih.govijnrd.org Its derivatives have shown diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajchem-a.comresearchgate.net

Applications of the Piperidine Scaffold

| Application Area | Description | Examples of Resulting Activities |

|---|---|---|

| Medicinal Chemistry | Serves as a core scaffold in drug design due to its 3D structure and favorable physicochemical properties. rsc.orgthieme-connect.com | Analgesic, Antipsychotic, Anticancer, Anti-Alzheimer. nih.govajchem-a.comijnrd.org |

| Organic Synthesis | Used as a versatile building block with well-established methods for its synthesis and functionalization. dtic.mil | Synthesis of complex natural products and novel chemical entities. nih.gov |

| Agrochemicals | Incorporated into molecules designed as pesticides and insecticides due to its bioactivity. ijnrd.org | Pest control agents. ijnrd.org |

Overview of Research Trajectories for 4-(2-Fluoro-4-nitrophenyl)piperidine as a Chemical Entity

Direct and extensive research focused solely on this compound is not widely documented in publicly available literature. However, its structure, which combines the advantageous features of its three core components, positions it as a highly valuable chemical intermediate for further synthetic exploration. The research trajectories for this compound can be inferred from the well-established chemistry of its constituent parts.

The primary role of this compound is likely as a building block. The nitro group serves as a synthetic handle, poised for reduction to the corresponding aniline (B41778) derivative, 4-amino-3-fluorophenyl)piperidine. This resulting primary amine is a common precursor for the construction of a wide variety of functional groups and heterocyclic systems used in drug discovery.

Furthermore, the presence of the fluorine atom ortho to the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows the fluorine to be displaced by various nucleophiles, providing a route to a diverse library of 4-(4-nitro-2-substituted-phenyl)piperidines. The piperidine nitrogen itself is a site for further functionalization (N-alkylation, N-acylation), adding another vector for molecular diversity.

A related compound, this compound-2,6-dione, has been cataloged, indicating that the core phenyl-piperidine structure can serve as a scaffold for creating more complex molecules, in this case, a glutarimide (B196013) derivative. nih.gov Synthetic routes to similar 4-phenylpiperidine (B165713) structures often involve the hydrogenation of a tetrahydropyridine (B1245486) precursor or multi-step sequences involving Michael additions and cyclizations. chemicalbook.comgoogle.com

Given these characteristics, the research trajectory for this compound is not as an end-product but as a strategic intermediate. Its value lies in its potential to be readily converted into a multitude of more complex derivatives for screening in medicinal and agrochemical research programs, leveraging the combined benefits of the piperidine core, the synthetic versatility of the nitro group, and the modulatory effects of the fluorine atom.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-11-7-9(14(15)16)1-2-10(11)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUQFRXZJITEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289045 | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721958-60-7 | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Fluoro 4 Nitrophenyl Piperidine

Conventional Synthetic Routes for 4-(2-Fluoro-4-nitrophenyl)piperidine

The primary conventional method for synthesizing this compound and its analogues relies on the principles of nucleophilic aromatic substitution (SNAr). This approach is foundational in aromatic chemistry for forging carbon-nitrogen bonds.

Amine-Aromatic Substitution Reactions: Reaction of Fluoro-Nitroaryl Precursors with Piperidine (B6355638)

The synthesis of arylpiperidine structures, including the target compound, is frequently achieved through the direct reaction of a suitably activated fluoro-nitroaryl precursor with piperidine or a substituted piperidine. In this reaction, the piperidine nitrogen acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing a leaving group, typically a halogen atom. The presence of a strong electron-withdrawing group, such as a nitro group (NO₂), is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.

A general synthetic route involves the reaction of a compound like 1,4-difluoro-2-nitrobenzene or 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with piperidine. The fluorine atom at the 1-position is highly activated by the para-nitro group and is readily displaced by the secondary amine. A similar reaction is the synthesis of 1-(4-bromo-2-nitrophenyl)piperidine, which proceeds by reacting 4-bromo-1-fluoro-2-nitrobenzene with piperidine. chemicalbook.com This highlights the principle where the fluorine atom is the preferred leaving group over other halogens in SNAr reactions due to the high electronegativity and the strength of the C-F bond, which polarizes the carbon atom effectively.

The general reaction scheme is as follows:

An electron-deficient fluoro-nitroaryl compound is dissolved in a suitable solvent.

Piperidine is added, often in the presence of a base to neutralize the hydrogen fluoride (B91410) (HF) generated during the reaction.

The mixture is heated to facilitate the substitution, leading to the formation of the desired N-arylpiperidine product. chemicalbook.com

Catalyst Systems and Solvent Optimization for Synthesis

The efficiency of amine-aromatic substitution reactions is significantly influenced by the choice of catalysts and solvents. While these reactions can sometimes proceed without a catalyst, the inclusion of a base is standard practice to scavenge the acid byproduct.

Catalyst Systems: The "catalyst" in this context is often a non-nucleophilic base. Its role is to deprotonate the intermediate Meisenheimer complex or the protonated amine product, driving the reaction to completion. Common bases used include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). chemicalbook.com In some protocols, an excess of the reacting amine (piperidine) can also serve as the base. psu.edu

Solvent Optimization: The choice of solvent is critical for reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) without participating in hydrogen bonding that could deactivate the nucleophile. Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine have been conducted in a wide array of aprotic solvents, demonstrating the solvent's impact on reaction kinetics. psu.edu

| Solvent | Typical Base | General Observations |

|---|---|---|

| Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | High-boiling polar aprotic solvent, excellent for dissolving reactants and stabilizing intermediates. |

| Dimethyl sulfoxide (B87167) (DMSO) | K₂CO₃, Cs₂CO₃ | Highly polar aprotic solvent, effectively accelerates SNAr reactions. |

| Acetonitrile (B52724) | Piperidine (self-catalysis) | Polar aprotic solvent where base catalysis is less pronounced. |

| Toluene | Piperidine (self-catalysis) | Nonpolar solvent, reaction rates are generally lower but can show strong base catalysis. |

| Dioxane | Piperidine (self-catalysis) | Low-polarity ether solvent, exhibits base catalysis. |

Advanced and Novel Synthetic Approaches for Fluorinated Piperidine Derivatives

While conventional methods are robust, modern synthetic chemistry seeks more efficient, selective, and scalable routes. Research into fluorinated piperidine derivatives has led to the development of several advanced strategies.

Palladium-Catalyzed Annulation Strategies for N-Heterocycles

Palladium catalysis has emerged as a powerful tool for constructing complex molecular architectures. Palladium-catalyzed annulation reactions offer a modular and efficient route to N-heterocycles like piperidines. nih.gov A [4+2] annulation strategy, for instance, can be used to build the piperidine core from simpler, readily available starting materials. nih.gov This method allows for the rapid construction of the piperidine ring with incorporated functionality. nih.gov Another advanced approach involves the palladium-catalyzed annulation of in-situ generated strained cyclic allenes with aryl halides, which can form fused heterocyclic products containing a piperidine ring. nih.gov These methods represent a significant departure from classical cyclization reactions, providing access to complex scaffolds that would be challenging to synthesize otherwise.

Enantioselective Synthesis of Chiral Fluorinated Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses for chiral fluorinated piperidines. Several strategies have proven effective:

Catalytic Asymmetric Hydrogenation: Fluorinated pyridines can be hydrogenated using a palladium catalyst to yield fluorinated piperidines. acs.org By using a chiral auxiliary attached to the pyridine (B92270), such as an oxazolidine, the hydrogenation can proceed diastereoselectively, leading to enantioenriched piperidine products after cleavage of the auxiliary. acs.org

Kinetic Resolution: Racemic mixtures of N-protected 2-arylpiperidines can be resolved using a chiral base system, such as n-BuLi/(+)-sparteine. This process involves the enantioselective deprotonation at the alpha-carbon, allowing for the separation of enantiomers and the synthesis of highly enantioenriched piperidines, including those with fluorine substituents. rsc.org

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives, can produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov These intermediates are then readily reduced to the corresponding chiral piperidines. nih.gov Similarly, copper(I)-catalyzed enantioselective borylation of dihydropyridines provides access to chiral boryl-piperidines, which are versatile building blocks for various enantiopure piperidine derivatives. acs.org

| Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Palladium | Uses a chiral auxiliary for diastereoselective reduction of a fluorinated pyridine. | acs.org |

| Kinetic Resolution | n-BuLi / (+)-sparteine | Separates enantiomers of a racemic piperidine via asymmetric deprotonation. | rsc.org |

| Asymmetric Reductive Heck | Rhodium complex | Asymmetric C-C bond formation on a dihydropyridine ring. | nih.gov |

| Enantioselective Borylation | Copper(I) complex | Creates a chiral C-B bond, providing a versatile synthetic handle. | acs.org |

Continuous Flow Reactor Methodologies for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. This technology has been successfully applied to the synthesis of piperidine derivatives.

Nucleophilic aromatic substitution reactions, central to the synthesis of the target compound, are well-suited for flow reactors. The reaction of 4-fluoro-1-nitrobenzene with pyrrolidine, a similar transformation, has been demonstrated under continuous flow conditions, showing the feasibility of this approach. researchgate.net Furthermore, flow electrosynthesis has been utilized for the α-methoxylation of N-formylpiperidine, creating a key intermediate for the synthesis of 2-substituted piperidines. nih.gov The integration of processes like heterogeneous continuous flow hydrogenation further expands the utility of this technology for producing valuable fluorinated piperidines from fluoropyridine precursors. acs.org These methodologies pave the way for the efficient, safe, and scalable production of complex piperidine-based molecules.

Alkylation Reactions in the Synthesis of Related Nitroaryl-Piperidine Constructs

Alkylation reactions are fundamental in the synthesis of nitroaryl-piperidine compounds. A primary method for forging the nitrogen-aryl bond is through nucleophilic aromatic substitution (SNAr). In this type of reaction, the piperidine nitrogen acts as a nucleophile, displacing a leaving group, typically a halogen, from an activated aromatic ring. The activation is provided by the electron-withdrawing nitro group.

A representative example is the synthesis of 1-(4-bromo-2-nitrophenyl)piperidine. This reaction proceeds by treating 4-bromo-1-fluoro-2-nitrobenzene with piperidine. chemicalbook.com A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often employed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the substitution. chemicalbook.com

General conditions for such N-alkylation of piperidines can vary. Some methods suggest stirring the piperidine with an alkylating agent and a base like K₂CO₃ in DMF at room temperature. google.com For more reactive electrophiles, the reaction can proceed without a strong base, though the accumulation of acid can slow the reaction. google.com

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of complex molecules like this compound is heavily reliant on the availability of versatile and appropriately functionalized building blocks. The following sections detail strategies for preparing the requisite piperidine and fluorinated nitroaromatic moieties.

Strategies for Functionalized Piperidine Building Blocks

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed. nih.gov

One of the most traditional and straightforward methods for obtaining the piperidine core is the catalytic hydrogenation of the corresponding pyridine derivative. dtic.mil This is often accomplished using a nickel catalyst at elevated temperatures and pressures. dtic.mil

More complex, substituted piperidines can be accessed through a variety of synthetic routes. 4-Piperidones are valuable intermediates that can be synthesized through the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil These 4-piperidones can then be further functionalized. For instance, they can be used in the Strecker reaction with an aniline (B41778) and a cyanide source to produce 4-amino-4-cyano-piperidines, which are precursors to other functionalized piperidines.

Modern synthetic methods have introduced more sophisticated strategies for piperidine functionalization. These include:

Two-component and multi-component reactions: These reactions, such as reductive amination, allow for the efficient construction of the piperidine ring from acyclic precursors.

C-H Functionalization: Rhodium-catalyzed C-H insertion and other transition-metal-catalyzed reactions enable the direct introduction of substituents at various positions on a pre-existing piperidine ring.

Interactive Table: Synthetic Strategies for Functionalized Piperidine Building Blocks

| Method | Description | Key Reagents/Conditions | Reference |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Pyridine derivative, H₂, Ni catalyst, high temperature/pressure. | dtic.mil |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-ketoester, leading to 4-piperidones. | Primary amine, alkyl acrylate, base. | dtic.mil |

| Strecker Reaction | Synthesis of α-aminonitriles from a ketone (e.g., 4-piperidone), an amine, and a cyanide source. | 4-Piperidone, aniline, HCN or equivalent. | |

| Reductive Amination | Formation of an amine via the reduction of an imine, often used in multi-component reactions to build the piperidine ring. | Aldehyde/ketone, amine, reducing agent (e.g., NaBH(OAc)₃). | |

| C-H Functionalization | Direct insertion of a functional group at a C-H bond of the piperidine ring. | Rhodium catalysts, diazo compounds. |

Precursor Chemistry for Fluorinated Nitroaromatic Moieties

The 2-fluoro-4-nitrophenyl moiety is a key component of the target molecule. Its synthesis can be approached in several ways, starting from various commercially available materials.

One common strategy is the nitration of a fluorinated aromatic compound. For example, 2-fluorotoluene (B1218778) can be nitrated to produce 2-fluoro-4-nitrotoluene (B45272). This intermediate can then be oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). google.com

Another approach involves the nucleophilic substitution of a nitro group for a fluoride ion. This can be achieved by reacting a dinitro- or trinitro-aromatic compound with a fluoride source, such as potassium fluoride (KF).

The synthesis of 2-fluoro-4-nitrophenol (B1220534) can be accomplished by the nitrosation of 2-fluorophenol, followed by oxidation of the resulting 2-fluoro-4-nitrosophenol with dilute nitric acid. This method is reported to produce fewer isomers compared to direct nitration of 2-fluorophenol.

Furthermore, 2-fluoro-4-nitrobenzonitrile (B1302158) can be prepared from 2-fluoro-4-nitrobenzamide (B1321429) via dehydration with a reagent like phosphorus pentoxide. google.com The precursor, 2-fluoro-4-nitrobenzamide, can be synthesized from 2-fluoro-4-nitrotoluene through oxidation and subsequent amidation.

Interactive Table: Synthesis of Fluorinated Nitroaromatic Precursors

| Product | Starting Material | Key Reagents/Conditions | Reference |

| 2-Fluoro-4-nitrotoluene | 2,4-Dinitrotoluene | Potassium fluoride, DMSO, 160°C. | |

| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH, heat. | google.com |

| 2-Fluoro-4-nitrophenol | 2-Fluorophenol | 1. NaNO₂, HCl; 2. Dilute HNO₃. | |

| 2-Fluoro-4-nitrobenzonitrile | 2-Fluoro-4-nitrobenzamide | Phosphorus pentoxide, heat. | google.com |

Derivatization and Structural Modification Strategies Based on 4 2 Fluoro 4 Nitrophenyl Piperidine

Synthesis of Positional Isomers and Regioisomeric Derivatives

The strategic placement of substituents on the phenyl ring of 4-(2-fluoro-4-nitrophenyl)piperidine can significantly influence its chemical reactivity and properties. The synthesis of positional isomers, such as 1-(4-fluoro-2-nitrophenyl)piperidine and 4-(3-fluoro-4-nitrophenyl)piperidine, provides a platform for comparative analysis of these effects.

Comparative Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine

The synthesis of 1-(4-fluoro-2-nitrophenyl)piperidine typically proceeds via a nucleophilic aromatic substitution (SNA r) reaction. In a common approach, 1,4-difluoro-2-nitrobenzene is reacted with piperidine (B6355638). The fluorine atom positioned ortho to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack, facilitating its displacement by the secondary amine of the piperidine ring. The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may be facilitated by the use of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct.

In comparison to the synthesis of this compound, where the piperidine ring is attached at the 4-position of the phenyl ring, the synthesis of the 1-substituted isomer highlights the directing effects of the nitro group. The strong electron-withdrawing nature of the nitro group activates the positions ortho and para to it for nucleophilic attack. In the case of 1,4-difluoro-2-nitrobenzene, the fluorine at the 1-position is para to the nitro group, while the fluorine at the 4-position is ortho. The increased reactivity at the ortho position can lead to the preferential formation of 1-(4-fluoro-2-nitrophenyl)piperidine.

| Starting Material | Reagent | Product | Typical Conditions |

| 1,4-Difluoro-2-nitrobenzene | Piperidine | 1-(4-Fluoro-2-nitrophenyl)piperidine | K2CO3, DMF, elevated temperature |

| 2-Fluoro-4-nitroaniline | Piperidine | This compound | Ethanol or DMF, reflux |

Investigation of 4-(3-Fluoro-4-nitrophenyl)piperidine Synthesis

The synthesis of 4-(3-fluoro-4-nitrophenyl)piperidine presents a different regiochemical challenge. A plausible synthetic route involves the nucleophilic aromatic substitution on a 1,2-difluoro-4-nitrobenzene substrate. In this case, the fluorine atom at the 1-position is ortho to the nitro group, while the fluorine at the 2-position is meta. The ortho position is significantly more activated towards nucleophilic attack. Therefore, direct reaction with piperidine would be expected to predominantly yield the 1-piperidino derivative.

An alternative strategy could involve starting with 3-fluoro-4-nitrophenol and converting the hydroxyl group into a suitable leaving group, such as a triflate, followed by a palladium-catalyzed cross-coupling reaction with a piperidine-containing organometallic reagent. Another approach could be the fluorination of a pre-existing 4-(3-amino-4-nitrophenyl)piperidine derivative via a Sandmeyer-type reaction. The synthesis of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one has been reported, which serves as an intermediate in the preparation of other compounds, indicating the feasibility of introducing substituents at the 3-position of the 4-nitrophenyl ring attached to a heterocycle. nih.gov

Heterocycle Replacements and Bioisosteric Modifications

Replacing the piperidine ring with other saturated heterocycles, such as piperazine (B1678402) and morpholine, represents a common bioisosteric modification strategy. This allows for the modulation of physicochemical properties like basicity, polarity, and hydrogen bonding capacity, which can in turn influence the compound's chemical behavior.

Synthesis of Piperazine and Morpholine Analogs

The synthesis of piperazine and morpholine analogs of this compound generally follows a similar synthetic pathway based on nucleophilic aromatic substitution.

Piperazine Analog: The synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine is achieved by reacting 1,2-difluoro-4-nitrobenzene with piperazine. Due to the presence of two secondary amine groups in piperazine, mono- and di-substituted products can be formed. To favor the mono-substituted product, the reaction conditions, such as the stoichiometry of the reactants, need to be carefully controlled. The use of a large excess of piperazine can help to minimize the formation of the di-substituted byproduct.

Morpholine Analog: The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine is accomplished by the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. researchgate.net The reaction is typically carried out in a suitable solvent and may be heated to achieve a reasonable reaction rate. The synthesis of this compound has been explored in the context of continuous flow microreactors, which can offer advantages in terms of reaction control and scalability. researchgate.net

| Heterocycle | Starting Material | Product |

| Piperazine | 1,2-Difluoro-4-nitrobenzene | 1-(2-Fluoro-4-nitrophenyl)piperazine |

| Morpholine | 1,2-Difluoro-4-nitrobenzene | 4-(2-Fluoro-4-nitrophenyl)morpholine |

Impact of Ring System Variation on Chemical Behavior

The replacement of the piperidine ring with piperazine or morpholine introduces significant changes in the chemical behavior of the resulting molecule.

Basicity: Piperidine is a secondary amine with a pKa of its conjugate acid around 11. Piperazine has two secondary amine groups with pKa values of approximately 9.8 and 5.6 for its conjugate acids. Morpholine, with its oxygen atom, is less basic than piperidine, having a pKa of its conjugate acid around 8.4. This variation in basicity can affect how these molecules interact with other chemical species and their behavior in different chemical environments.

Polarity and Solubility: The introduction of an additional nitrogen atom in piperazine or an oxygen atom in morpholine increases the polarity of the heterocyclic ring compared to piperidine. This generally leads to increased water solubility and can influence the compound's partitioning between different phases.

Hydrogen Bonding: The presence of the N-H group in piperazine allows it to act as both a hydrogen bond donor and acceptor. The second nitrogen atom can also act as a hydrogen bond acceptor. Morpholine's oxygen atom is a hydrogen bond acceptor, and the N-H group is a donor. Piperidine's N-H group is a hydrogen bond donor, and the nitrogen atom is an acceptor. These differences in hydrogen bonding capabilities can lead to distinct intermolecular interactions and affect properties such as crystal packing and melting point.

Reactivity: The presence of the second amine in piperazine provides an additional site for derivatization, allowing for the synthesis of a wider range of analogs. For instance, the free N-H group can be acylated, alkylated, or used in other coupling reactions.

Substitution Pattern Variations on the Phenyl Ring and Piperidine Ring

Further derivatization of the this compound scaffold can be achieved by introducing additional substituents on either the phenyl ring or the piperidine ring.

The introduction of substituents on the phenyl ring can be accomplished by starting with appropriately substituted fluoronitrobenzene derivatives. The electronic nature of these substituents will influence the reactivity of the aromatic ring towards nucleophilic substitution. Electron-withdrawing groups will further activate the ring, while electron-donating groups may deactivate it.

Substitution on the piperidine ring can be achieved by using pre-functionalized piperidine derivatives in the initial nucleophilic aromatic substitution reaction. A wide variety of substituted piperidines are commercially available or can be synthesized, allowing for the introduction of diverse functional groups at various positions of the piperidine ring. ajchem-a.comnih.gov For example, using a 4-hydroxypiperidine would introduce a hydroxyl group, while using a piperidine-4-carboxylic acid ester would introduce an ester functionality. These functional groups can then be further manipulated to create a library of compounds with diverse substitution patterns. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, showcasing the derivatization potential of the piperidine core. nih.gov

| Locus of Substitution | Synthetic Strategy | Potential Substituents |

| Phenyl Ring | Use of substituted fluoronitrobenzene starting materials | Alkyl, alkoxy, halogen, cyano, etc. |

| Piperidine Ring | Use of substituted piperidine starting materials | Hydroxyl, carboxyl, amino, alkyl, etc. |

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the phenyl ring in this compound are pivotal to its reactivity and interactions with biological targets. The existing fluoro and nitro substituents are potent electron-withdrawing groups (EWGs) that render the aromatic ring electron-deficient. This inherent property can be further modulated by either altering these groups or introducing new ones.

A common and significant modification is the reduction of the nitro group to an amino group (-NH2), which is a strong electron-donating group (EDG). This transformation fundamentally alters the electronic nature of the phenyl ring, increasing its electron density. The conversion is typically achieved through catalytic hydrogenation using reagents like hydrogen gas with a palladium catalyst or other reducing agents such as tin(II) chloride. evitachem.com This conversion from a nitro- to an amino-derivative, yielding 4-(4-amino-2-fluorophenyl)piperidine, dramatically changes the molecule's basicity, polarity, and hydrogen bonding capabilities, which can profoundly impact its biological activity.

Conversely, the introduction of additional EWGs can further enhance the electron-deficient character of the aromatic system. For example, further nitration or the introduction of cyano (-CN) or trifluoromethyl (-CF3) groups could be explored, although such modifications require careful consideration of directing effects and reaction conditions. Research on related piperidine compounds has shown that the presence of EWGs like nitro and fluoro substituents can be correlated with strong antimicrobial activity.

The fluorine atom itself is a key EWG. Its presence can modulate the basicity (pKa) of the piperidine nitrogen, a critical factor for in vivo activity and safety profiles, such as interaction with the hERG ion channel. scientificupdate.com Strategic placement of fluorine has been shown to influence the conformation of the piperidine ring, which in turn affects binding to target proteins. scientificupdate.com

Alkyl and Aryl Substitutions on the Piperidine Moiety

Modifications are not limited to the phenyl ring; the piperidine moiety itself is a prime target for derivatization. Introducing alkyl or aryl substituents onto the piperidine ring can significantly affect the molecule's lipophilicity, steric profile, and conformational flexibility. These changes can improve membrane permeability, enhance binding affinity to target receptors by occupying specific hydrophobic pockets, or alter metabolic stability.

A common strategy involves introducing substituents at the C-4 position of the piperidine ring. For instance, a 4-methyl or 4-phenyl group can be incorporated. The synthesis of such derivatives typically involves starting with a pre-substituted piperidine, such as 4-phenylpiperidine (B165713), which is then reacted with an activated fluoro-nitro-aromatic compound. For example, reacting 4-phenylpiperidine with 1,2-difluoro-4-nitrobenzene would yield 1-(2-fluoro-4-nitrophenyl)-4-phenylpiperidine. This modular approach allows for the generation of a library of compounds with diverse substitutions on the piperidine ring.

Another approach involves the synthesis of 4-aryl-4-acyl piperidines, which can be achieved using various synthetic methods, including those utilizing indium metal to construct the core structure. google.com While these methods may not start from this compound itself, they highlight the chemical tractability of creating complex substitution patterns on the piperidine ring that could be integrated into this specific scaffold.

Development of Bicyclic and Polycyclic Derivatives Incorporating the Piperidine Core

To explore novel chemical space and introduce conformational rigidity, the piperidine core of this compound can be incorporated into bicyclic or polycyclic systems. Constraining the flexible piperidine ring within a fused or bridged structure reduces the number of accessible conformations. This can lead to a more favorable entropy of binding to a biological target, potentially increasing potency and selectivity.

Synthesis of Azabicyclo Compounds with a Fused Piperidine Ring

A significant strategy in this area is the synthesis of azabicyclo compounds where the piperidine nitrogen becomes a bridgehead atom or part of a fused ring system. These structures mimic the core of many natural alkaloids and often exhibit potent biological activities.

One prominent example is the synthesis of azabicyclo[3.2.1]octane derivatives. Research has demonstrated the synthesis of (1R, 5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one. This compound was prepared through a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and nortropinone hydrochloride (which is an 8-azabicyclo[3.2.1]octan-3-one salt). The reaction, conducted in DMF with potassium carbonate as a base, successfully attaches the 2-fluoro-4-nitrophenyl group to the nitrogen of the bicyclic nortropinone core. In this structure, the piperidine ring is conformationally locked in a chair-like form within the bicyclic system.

Other synthetic strategies toward azabicyclic systems include intramolecular cyclization reactions. For example, appropriately functionalized piperidines can undergo cyclization to form fused ring systems like 2-azabicyclo[3.2.1]octanes. rsc.org Methodologies such as radical translocation/cyclization of 4-alkynyl-1-(o-iodobenzoyl)piperidines have also been employed to construct bridged azabicyclic compounds. researchgate.net These advanced synthetic routes provide access to a wide range of structurally complex and conformationally constrained derivatives, expanding the utility of the core piperidine scaffold in drug discovery.

Structure Activity Relationship Sar Studies of 4 2 Fluoro 4 Nitrophenyl Piperidine Derivatives

Impact of Fluoro and Nitro Substituents on Biological Interactions

The biological activity of 4-(2-fluoro-4-nitrophenyl)piperidine derivatives is profoundly influenced by the electronic properties of the fluoro and nitro substituents on the phenyl ring. These groups are strongly electron-withdrawing, a characteristic that significantly alters the molecule's interaction with its biological targets.

The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on the phenyl ring of the this compound scaffold, plays a critical role in modulating the binding affinity of these molecules to their biological targets. These groups reduce the electron density of the aromatic ring, which can influence several types of interactions that are crucial for molecular recognition.

The reduction in electron density can enhance interactions with electron-rich pockets in a protein's active site. Furthermore, the strong dipole moments created by these substituents can lead to favorable dipole-dipole interactions with polar residues in the binding site. In some cases, electron-withdrawing groups on a phenyl ring have been shown to be crucial for the potency of inhibitors. For instance, in a series of benzhydrylpiperazine-couples nitrobenzenesulfonamide hybrids, derivatives with 2,4-dinitro substitutions on the phenyl ring were found to be the most potent analogues.

The electron-withdrawing nature of these substituents can also affect the acidity of nearby functional groups, which can be a critical factor in binding. For example, the pKa of amines can be significantly lowered by the presence of fluorine atoms, which can influence the ionization state of the molecule at physiological pH and thereby affect its interaction with the target.

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. These properties lead to significant stereoelectronic effects that can modulate a molecule's conformation, pKa, and metabolic stability, all of which can have a profound impact on biological activity.

One of the most significant stereoelectronic effects of fluorine is its influence on the conformational preferences of the piperidine (B6355638) ring. The orientation of the fluorine atom, whether axial or equatorial, can be influenced by a variety of factors, including electrostatic interactions, hyperconjugation, and steric hindrance. In some fluorinated piperidine derivatives, the axial orientation of the fluorine atom is preferred due to favorable charge-dipole interactions between the C-F bond and a protonated nitrogen atom in the piperidine ring. This preference for an axial conformation can lock the molecule into a specific three-dimensional shape that may be more favorable for binding to a biological target.

Furthermore, the incorporation of fluorine can be used to modulate the pKa of an adjacent basic nitrogen atom. This modulation can disrupt binding to off-target proteins, such as the hERG ion channel, which can reduce cardiovascular toxicity. The ability to fine-tune the basicity of the piperidine nitrogen through fluorination is a powerful tool for improving the safety profile of drug candidates.

Conformational Preferences and their Influence on Molecular Recognition

The three-dimensional shape of a molecule is a critical determinant of its biological activity. For derivatives of this compound, the conformation of the piperidine ring and the relative orientation of the substituted phenyl ring are key factors that influence how the molecule is recognized by and binds to its biological target.

The piperidine ring, similar to cyclohexane, typically adopts a chair conformation, which is its most thermodynamically stable form. In this conformation, substituents can occupy either axial or equatorial positions. The preference for one position over the other is determined by steric and electronic factors. For 4-arylpiperidines, the aryl group generally prefers the equatorial position to minimize steric clashes.

However, the introduction of substituents, particularly on the piperidine nitrogen or adjacent carbons, can alter this preference. For instance, N-acylation can introduce pseudoallylic strain that forces a 2-substituent into an axial orientation. While this compound itself has the substituent at the 4-position, modifications to the piperidine ring in its derivatives could lead to different conformational preferences. The rigidity of the chair conformation, or the potential for it to adopt other conformations like a twist-boat, can significantly impact the presentation of pharmacophoric features to a receptor.

The dihedral angle between the plane of the phenyl ring and the piperidine ring is another crucial conformational parameter that affects molecular recognition. This angle determines the spatial relationship between the substituents on the phenyl ring and the piperidine scaffold. For 4-arylpiperidines, a perpendicular orientation between the two rings is often preferred.

This orientation can be influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups can affect the conjugation between the rings, which in turn can influence the preferred dihedral angle. The specific dihedral angle adopted by a molecule will dictate how it fits into a binding pocket. A subtle change in this angle can lead to a significant loss of binding affinity if it disrupts key interactions with the target protein. Therefore, understanding and controlling the dihedral angle is a key aspect of designing potent and selective inhibitors based on the this compound scaffold.

Correlations between Structural Modifications and Biological Efficacy in In Vitro Systems

While specific structure-activity relationship (SAR) data for a broad series of this compound derivatives is not extensively available in the public domain, the principles of SAR can be illustrated by examining related series of compounds where systematic modifications have been made. The following data for a series of piperidine-based thiosemicarbazones evaluated as inhibitors of Dihydrofolate reductase (DHFR) demonstrates how structural changes influence in vitro efficacy.

| Compound | R | IC₅₀ (µM) against DHFR |

| 5a | H | 40.10 ± 0.75 |

| 5b | 4-CH₃ | 34.50 ± 0.64 |

| 5c | 4-F | 31.70 ± 0.59 |

| 5d | 4-Cl | 28.30 ± 0.52 |

| 5e | 4-Br | 25.60 ± 0.47 |

| 5p | 3,4-di-Cl | 13.70 ± 0.25 |

| 5q | 3,4-di-F | 16.50 ± 0.30 |

This data is illustrative and is based on a series of 4-piperidine-based thiosemicarbazones, not this compound derivatives. Data sourced from an in vitro study on DHFR inhibitors. nih.gov

The analysis of the data presented in the table reveals clear correlations between the structural modifications on the phenyl ring and the observed inhibitory activity against DHFR.

The unsubstituted compound 5a serves as the baseline for activity. The introduction of a methyl group at the 4-position (5b ) results in a modest increase in potency, suggesting that a small lipophilic substituent is tolerated and may engage in favorable hydrophobic interactions within the enzyme's active site nih.gov.

A more significant increase in potency is observed with the introduction of halogen substituents. The 4-fluoro (5c ), 4-chloro (5d ), and 4-bromo (5e ) derivatives all show progressively higher inhibitory activity. This trend suggests that the electron-withdrawing nature and the increasing size of the halogen at the para position are beneficial for binding. The enhanced activity could be due to a combination of factors, including favorable electronic interactions and increased hydrophobic contact with the protein nih.gov.

The most potent compounds in this illustrative series are those with di-halogen substitutions. The 3,4-dichloro derivative 5p exhibits the lowest IC₅₀ value, indicating the strongest inhibition. The 3,4-difluoro analog 5q is also highly potent. This highlights a synergistic effect of having two electron-withdrawing groups on the phenyl ring, which likely enhances the binding affinity through both electronic and steric contributions. These findings underscore the importance of the substitution pattern on the aromatic ring in determining the biological efficacy of piperidine-based inhibitors in this in vitro system nih.gov.

Relationship between Substituent Changes and Enzyme Inhibitory Activities

The inhibitory activity of this compound derivatives against various enzymes is highly dependent on the nature and position of substituents on both the piperidine ring and the phenyl ring.

The substitution pattern on the piperidine core is a key determinant of enzyme inhibitory potency. Studies on related piperidine-containing compounds have shown that all four potential substitution points on the piperidine ring can play a significant role in enzyme inhibition nih.gov. For instance, in a series of farnesyltransferase inhibitors, moving from a piperidine-2-one to a simple piperidine core resulted in a tenfold increase in potency nih.gov. This highlights the importance of the core heterocyclic structure.

The nitro group on the phenyl ring is another critical feature. The position of the nitro group can drastically influence biological activity. For example, in a study of nitro-containing chalcones, compounds with a nitro group in the ortho position of an aromatic ring exhibited the highest anti-inflammatory activity, which is often linked to enzyme inhibition (e.g., COX enzymes) mdpi.com. This suggests that the ortho position of the nitro group relative to the piperidine substituent in this compound may be crucial for certain enzyme interactions. The electron-withdrawing nature of the nitro group can also alter the electronic properties of the molecule, potentially enhancing its interaction with nucleophilic sites within an enzyme's active site nih.gov.

Furthermore, modifications to the substituents on the piperidine nitrogen have been shown to significantly impact enzyme inhibitory activity. For example, the introduction of various acyl and sulfonyl groups on the piperidine nitrogen of 4,4-disubstituted piperidines led to potent NK1 antagonists, indicating that this position is tolerant of a range of substituents mdpi.com.

| Compound | Core Structure | Substituent on Piperidine N | Enzyme Target | IC₅₀ (nM) |

| (+)-8 | 4-(2-bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-piperidine | 3-pyridylmethyl | Farnesyltransferase | 1.9 nih.gov |

| 12 | 4,4-disubstituted piperidine | - | NK1 | 0.95 mdpi.com |

| 38 | 4,4-disubstituted piperidine | acyl group | NK1 | 5.3 mdpi.com |

| 39 | 4,4-disubstituted piperidine | sulfonyl group | NK1 | 5.7 mdpi.com |

Structural Determinants for Antimicrobial Activities (e.g., Antibacterial, Antitubercular)

The antimicrobial and, more specifically, the antitubercular activities of this compound derivatives are also governed by their structural features. The piperidine scaffold is a common motif in many antibacterial agents nih.gov.

The presence and nature of substituents on the piperidine ring are crucial for antimicrobial potency. In a study of piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase, modifications to the piperidine core led to analogs with increased antibacterial activity nih.gov. This suggests that the 4-position of the piperidine ring is a key site for modification to enhance antimicrobial effects.

The fluoro and nitro groups on the phenyl ring are expected to significantly influence antimicrobial activity. The presence of a nitro group, particularly at the C2 and C4 positions of a pyrrole ring, has been shown to enhance antibacterial activity against S. aureus and P. aeruginosa nih.gov. This is attributed to a potential protonophoric effect and improved lipophilicity, which facilitates better interaction with bacterial membranes nih.gov. Therefore, the 4-nitro substituent in the target compound is likely a key contributor to its potential antimicrobial properties.

Furthermore, the fluorine atom can enhance metabolic stability and membrane permeation, both of which are desirable properties for antimicrobial agents nih.gov. In the context of antitubercular agents, electron-withdrawing substituents on aromatic rings have been found to be beneficial for activity nih.gov. For instance, a study on coumarin derivatives showed that the presence of electron-withdrawing groups was required to boost antitubercular activity nih.gov.

| Compound Series | Key Structural Feature | Target Organism | Activity |

| Piperidine-4-carboxamides | Modifications to the piperidine core | Mycobacterium abscessus | Increased antibacterial activity nih.gov |

| Nitro-substituted pyrroles | Nitro groups at C2 and C4 | S. aureus, P. aeruginosa | Enhanced antibacterial activity nih.gov |

| Coumarin derivatives | Electron-withdrawing groups | Mycobacterium tuberculosis | Boosted anti-tubercular activity nih.gov |

Comparative SAR with Related Scaffolds and Analogues

To better understand the SAR of this compound, it is informative to compare its potential activity profile with that of related chemical scaffolds, such as those with a different fluorine position or a different heterocyclic core.

Influence of Fluorine Position on Activity Profile

The position of the fluorine atom on the phenyl ring can have a profound impact on the biological activity of a compound. While direct studies on isomers of this compound are not available, general principles of medicinal chemistry can provide insights.

Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity nih.gov. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. For example, the presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug nih.gov.

The position of the fluorine atom relative to other substituents is also critical. In the case of this compound, the fluorine is ortho to the piperidine substituent and meta to the nitro group. Shifting the fluorine to a different position, for example, to the 3-position (meta to the piperidine), would alter the electronic distribution and steric environment around the phenyl ring. This could lead to changes in binding affinity for a target enzyme or receptor. For instance, in a series of selective serotonin (B10506) reuptake inhibitors, the presence of an aromatic fluorine was significant for a twofold decrease in the dissociation rate from the target transporter nih.gov.

| Fluorine Position | Potential Effect on Activity | Rationale |

| 2-position (ortho to piperidine) | May influence the conformation of the phenyl ring relative to the piperidine. Can affect binding to target protein. | Steric and electronic effects of the fluorine atom in proximity to the piperidine ring. |

| 3-position (meta to piperidine) | Could alter the overall electronic nature of the phenyl ring differently than the 2-fluoro isomer. | Changes in inductive and resonance effects influencing target interaction. |

Differences in SAR between Piperidine, Piperazine (B1678402), and Morpholine Analogs

Piperidine vs. Piperazine: Piperazine contains a second nitrogen atom, which can be either substituted or unsubstituted. This second nitrogen provides an additional site for hydrogen bonding and can significantly increase the polarity and basicity of the molecule compared to piperidine. In some cases, replacing a piperidine with a piperazine can lead to improved potency or altered selectivity. For example, in a series of antitumor agents, N-methylpiperazine-substituted compounds showed promising activity against a wide range of cancer cell lines, while the corresponding piperidine analogs were less active nih.gov.

Piperidine vs. Morpholine: The morpholine ring contains an oxygen atom in place of one of the methylene groups of piperidine. This replacement reduces the basicity of the nitrogen atom and introduces a potential hydrogen bond acceptor (the oxygen atom). The change in basicity can be critical for interactions with certain biological targets. For instance, in the same study of antitumor agents, the replacement of the N-substituted piperazine with a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity nih.gov. However, in other contexts, the morpholine ring can be beneficial. For instance, in a series of enzyme inhibitors, a morpholine-containing compound was the most potent inhibitor against three different enzymes rsc.org.

| Heterocyclic Scaffold | Key Differences from Piperidine | Potential Impact on Biological Activity | Example |

| Piperazine | Introduction of a second nitrogen atom. Increased basicity and polarity. Additional site for substitution. | Can lead to improved potency and altered selectivity. May enhance aqueous solubility. | N-methylpiperazine-substituted quinoxalines showed higher antitumor activity than piperidine analogs nih.gov. |

| Morpholine | Replacement of a CH₂ with an oxygen atom. Reduced basicity of the nitrogen. Introduction of a hydrogen bond acceptor. | Can significantly alter binding interactions. May lead to increased or decreased activity depending on the target. | Replacement of piperazine with morpholine in quinoxalines led to loss of antitumor activity nih.gov. A morpholine-containing compound was a potent inhibitor of MurA and MurZ enzymes rsc.org. |

Computational and Theoretical Investigations of 4 2 Fluoro 4 Nitrophenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. cuny.edu These methods have become a standard for their balance of accuracy and computational cost in studying organic molecules. jksus.orgdergipark.org.tr

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 4-(2-Fluoro-4-nitrophenyl)piperidine is the determination of its most stable three-dimensional conformation. Density Functional Theory (DFT) is a robust method for this purpose. scirp.org Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311++G(d,p) are commonly employed to perform geometry optimization. dergipark.org.trnih.gov This process systematically alters the molecule's geometry to find the lowest energy arrangement, which corresponds to the most stable structure. The absence of imaginary frequencies in subsequent vibrational analysis confirms that a true energy minimum has been reached. dergipark.org.tr

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For this compound, key parameters include the conformation of the piperidine (B6355638) ring (typically a chair conformation) and the orientation of the 2-fluoro-4-nitrophenyl substituent relative to the piperidine ring. rsc.orgacs.org The fluorine and nitro group substituents on the phenyl ring are expected to influence the electronic distribution and geometry of the molecule. researchgate.netchapman.edu

Electronic structure analysis through DFT also yields critical information about the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests higher reactivity.

Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (piperidine) | ~1.46 Å |

| C-C (piperidine) | ~1.53 Å | |

| C-F (phenyl) | ~1.35 Å | |

| C-N (nitro group) | ~1.48 Å | |

| N-O (nitro group) | ~1.22 Å | |

| Bond Angle | C-N-C (piperidine) | ~111.5° |

| F-C-C (phenyl) | ~118.0° | |

| C-C-N (nitro group) | ~119.5° | |

| Dihedral Angle | C-C-N-C (piperidine ring) | ~55.0° (Chair) |

Prediction of Spectroscopic Properties through Computational Methods

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the characterization of a newly synthesized compound. nih.govnih.gov By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. researchgate.netresearchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement with experimental data. researchgate.netnih.gov These predicted spectra help in assigning the observed vibrational bands to specific functional groups and modes of vibration, such as N-H stretching, C-F stretching, or the symmetric and asymmetric stretches of the NO₂ group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov Theoretical ¹H and ¹³C NMR spectra can be predicted and compared with experimental results to confirm the molecular structure. acs.org The chemical environment of each nucleus, influenced by factors like electronegativity of nearby atoms and local geometry, determines its chemical shift, making this a powerful tool for structural elucidation. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govopenaccessjournals.com This method is central to structure-based drug design, helping to identify potential biological targets and understand the mechanism of action. mdpi.comresearchgate.net

Prediction of Binding Affinities and Interaction Patterns with Molecular Targets

The docking process involves sampling numerous possible orientations and conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The result is often reported as a binding energy (in kcal/mol), where a more negative value indicates a more favorable interaction. Phenylpiperidine derivatives are known to interact with a variety of targets, including opioid receptors and various enzymes. nih.gov

For this compound, a hypothetical docking study might investigate its interaction with a target like a kinase or a protease. The scoring function would calculate the free energy of binding, which includes terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. nih.gov The results can rank this compound against other potential inhibitors and suggest its potential efficacy.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | ~500 nM |

| Number of Hydrogen Bonds | 2 |

| Key Interacting Residues | ASP-145, LYS-72, PHE-80 |

Elucidation of Specific Binding Sites and Key Residue Interactions

Beyond a simple energy score, docking simulations provide a detailed 3D model of the ligand-protein complex. nih.gov This model allows for the visualization and analysis of specific intermolecular interactions that stabilize the complex. jksus.org For this compound, key interactions could include:

Hydrogen Bonds: The piperidine nitrogen (as a donor or acceptor) and the oxygen atoms of the nitro group (as acceptors) are prime candidates for forming hydrogen bonds with amino acid residues like aspartic acid, glutamic acid, serine, or lysine (B10760008) in the protein's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic nitrophenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs in the future. scirp.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the ligand and protein behave in a simulated physiological environment (e.g., in water). mdpi.com

For the this compound-protein complex predicted by docking, an MD simulation can assess the stability of the binding pose. By running the simulation for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Analysis of the root-mean-square deviation (RMSD) of the ligand's position over time is a common way to quantify this stability. researchgate.net

MD simulations also provide insights into the conformational flexibility of both the ligand and the protein upon binding. They can reveal subtle changes in the protein's structure induced by the ligand and highlight the role of water molecules in mediating ligand-protein interactions. This detailed understanding of the binding dynamics is essential for validating docking results and gaining a more accurate picture of the interaction at the atomic level. mdpi.com

Dynamic Behavior of the Piperidine Ring and Phenyl Substituents

The conformational flexibility of the piperidine ring and the orientation of its phenyl substituent are critical determinants of a molecule's ability to bind to a biological target. Computational studies, including quantum-chemical calculations and conformational analysis, are employed to predict the most stable conformations of "this compound".

The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.org However, the presence of substituents can influence the ring's geometry and the axial versus equatorial preference of these substituents. For 4-arylpiperidines, a key dynamic feature is the rotational barrier of the aryl group relative to the piperidine ring. Studies on related 4-arylpiperidines have shown a preference for a perpendicular orientation between the aryl and heterocyclic rings. capes.gov.br This is in contrast to 1-arylpiperazines, where electronic effects of substituents on the aryl ring can favor a more coplanar arrangement. capes.gov.br

Table 1: Predicted Conformational Preferences of Substituted Piperidines

| Compound/Substituent | Predicted Stable Conformation | Influencing Factors |

| 4-Arylpiperidines | Perpendicular orientation of aryl and piperidine rings | Minimization of steric hindrance |

| 1-Arylpiperazines | Coplanar orientation favored with electron-withdrawing groups | Conjugation between anilino nitrogen lone pair and aryl π-system |

| Fluorinated Piperidines | Axial preference for fluorine | Charge-dipole interactions, hyperconjugation, solvent polarity |

| N-Acylpiperidines with 2-substituent | Axial orientation of the 2-substituent | Pseudoallylic strain from partial double-bond character of the C-N bond |

This table summarizes general findings for related piperidine derivatives as direct computational studies on this compound are not widely available.

DFT (Density Functional Theory) calculations on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that through-space spin-spin couplings can confirm conformational preferences, which are often in agreement with X-ray crystallography data. nih.gov Similar computational approaches would be invaluable in precisely determining the most stable conformers of "this compound" and the energy barriers between them.

Stability of Ligand-Target Complexes

The stability of the complex formed between a ligand like "this compound" and its biological target is a direct measure of its potential efficacy. This stability is governed by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to investigate these interactions.

Molecular docking studies on various piperidine derivatives have successfully predicted their binding modes within the active sites of receptors like the dopamine (B1211576) D2 receptor and the µ-opioid receptor. tandfonline.comresearchgate.nettandfonline.com These studies often reveal that the protonated piperidine nitrogen forms a crucial salt bridge with acidic residues in the receptor's binding pocket, anchoring the ligand. nih.gov For "this compound," the basic nitrogen of the piperidine ring is expected to be a key interaction point.

The substituted phenyl ring also plays a critical role in ligand-target stability. The 2-fluoro and 4-nitro substituents can participate in various interactions:

Fluorine: The electronegative fluorine atom can form hydrogen bonds with suitable donor groups in the receptor and can also engage in favorable electrostatic interactions.

Nitro Group: The nitro group is a strong hydrogen bond acceptor and can also participate in π-π stacking interactions with aromatic residues in the binding site.

Molecular dynamics simulations can further elucidate the stability of the ligand-target complex over time, providing insights into the dynamic nature of the interactions and the conformational changes that may occur upon binding. nih.govchemrxiv.orgchemrxiv.orgkashanu.ac.ir For instance, MD simulations of other ligand-receptor complexes have been used to confirm the stability of docking poses and to understand the role of solvent molecules in mediating interactions. nih.gov

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and QSAR modeling are essential computational tools for systematically exploring the relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties, which are quantified by molecular descriptors. arxiv.org The development of a predictive QSAR model for a series of compounds including "this compound" would typically involve the following steps:

Data Set Preparation: A dataset of piperidine derivatives with experimentally determined biological activities against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) are calculated for each molecule in the dataset. arxiv.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The robustness and predictive power of the model are rigorously evaluated using internal and external validation techniques. nih.govnih.gov

For piperidine derivatives, both 2D-QSAR and 3D-QSAR approaches have been successfully applied. nih.govnih.govresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the three-dimensional properties of the molecules, providing insights into the steric, electrostatic, and hydrophobic fields that are important for activity. researchgate.netnih.govresearchgate.net

Descriptor Analysis for Key Structural Features

Descriptor analysis is a crucial part of QSAR studies as it helps to identify the key structural features that are either beneficial or detrimental to the biological activity of the compounds.

For a molecule like "this compound," the following types of descriptors are likely to be important:

Electronic Descriptors: The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the electronic properties of the phenyl ring. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) are often critical in QSAR models for nitroaromatic compounds, as they relate to the compound's ability to accept electrons, a key step in some mechanisms of action and toxicity. nih.gov The dipole moment and atomic charges would also be important.

Steric and Topological Descriptors: The size and shape of the molecule are critical for its fit within the binding site. Descriptors related to molecular volume, surface area, and branching are often included in QSAR models. The presence of the fluorine atom at the ortho position can be captured by specific steric descriptors.

Table 2: Potentially Important QSAR Descriptors for this compound and Related Analogs

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Energy of LUMO (E_LUMO) | Relates to the ability to accept electrons, often important for nitroaromatics. nih.gov |

| Dipole Moment | Influences solubility and interactions with polar residues in the binding site. | |

| Atomic Charges on Nitro and Fluoro groups | Determine the strength of electrostatic and hydrogen bonding interactions. | |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Steric/Topological | Molecular Volume/Surface Area | Defines the size and shape constraints for binding to the receptor. |

| Kier Shape Indices | Quantify molecular shape and are often used in QSAR studies. | |

| Presence/Absence of specific substituents | Indicator variables for the fluorine and nitro groups can capture their specific contributions. |

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers can gain a quantitative understanding of the structure-activity relationship. This knowledge is invaluable for the rational design of new, more potent, and selective analogs of "this compound".

Advanced Characterization and Analytical Methodologies for 4 2 Fluoro 4 Nitrophenyl Piperidine

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 4-(2-Fluoro-4-nitrophenyl)piperidine. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous identification and detailed understanding of the molecule's features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

¹H-NMR: The proton NMR spectrum would confirm the presence of both the piperidine (B6355638) and the substituted phenyl rings. The aromatic region would be particularly informative due to the specific substitution pattern. One would expect to see three distinct signals for the aromatic protons. Based on the electronic effects of the fluorine and nitro groups, a doublet of doublets of doublets (ddd), a doublet of doublets (dd), and a triplet (t) would be anticipated. The piperidine ring protons would likely appear as a set of multiplets in the upfield region of the spectrum. The proton attached to the nitrogen (N-H) would present as a broad singlet, the chemical shift of which could be concentration-dependent.

¹³C-NMR: The carbon-13 NMR spectrum would show all 11 unique carbon atoms in the molecule. The signals for the carbons in the phenyl ring would appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons of the piperidine ring would be found in the more shielded, upfield region of the spectrum.